molecular formula C8H12N2O3S B13167872 1-(Furan-3-sulfonyl)piperazine

1-(Furan-3-sulfonyl)piperazine

Cat. No.: B13167872
M. Wt: 216.26 g/mol
InChI Key: VGIMTQNKPWCVPM-UHFFFAOYSA-N
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Description

1-(Furan-3-sulfonyl)piperazine is a heterocyclic compound that combines a furan ring with a piperazine moiety through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-sulfonyl)piperazine can be synthesized through various methods. One common approach involves the reaction of furan-3-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-sulfonic acid derivatives.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Furan-3-sulfonyl)piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-3-sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(Furan-2-sulfonyl)piperazine
  • 1-(Thiophene-3-sulfonyl)piperazine
  • 1-(Pyridine-3-sulfonyl)piperazine

Comparison: 1-(Furan-3-sulfonyl)piperazine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. Compared to its thiophene and pyridine analogs, the furan derivative exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(furan-3-ylsulfonyl)piperazine

InChI

InChI=1S/C8H12N2O3S/c11-14(12,8-1-6-13-7-8)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2

InChI Key

VGIMTQNKPWCVPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=COC=C2

Origin of Product

United States

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